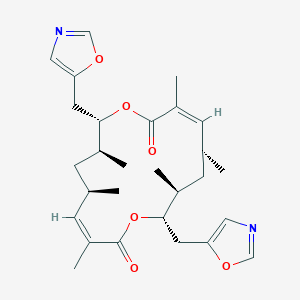

3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

Description

The compound 3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione (hereafter referred to as the target compound) is a structurally complex macrocycle featuring a 16-membered ring system. Its molecular formula is C₂₈H₃₈N₂O₆, with an average mass of 498.620 Da and a monoisotopic mass of 498.272987 Da . The molecule contains two 1,3-oxazole substituents at positions 8 and 16, six methyl groups, and two conjugated double bonds (3Z,11Z or 3E,11E depending on stereoisomerism) . The stereochemistry is critical, as evidenced by two distinct entries in ChemSpider (IDs 28584555 and 22943201), which differ in stereochemical configurations:

- The (3E,5S,7R,8R,11E,13S,15R,16R) isomer defines six stereocenters and additional double-bond stereochemistry .

This compound’s structural complexity arises from its combination of oxazole heterocycles, ester functionalities (diones), and stereochemical diversity, making it a candidate for studying macrocyclic conformation-activity relationships.

Properties

CAS No. |

72263-05-9 |

|---|---|

Molecular Formula |

C28H38N2O6 |

Molecular Weight |

498.6 g/mol |

IUPAC Name |

(3Z,5R,7S,8S,11Z,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |

InChI |

InChI=1S/C28H38N2O6/c1-17-7-19(3)25(11-23-13-29-15-33-23)35-28(32)22(6)10-18(2)8-20(4)26(12-24-14-30-16-34-24)36-27(31)21(5)9-17/h9-10,13-20,25-26H,7-8,11-12H2,1-6H3/b21-9-,22-10-/t17-,18-,19+,20+,25+,26+/m1/s1 |

InChI Key |

LAJRJVDLKYGLOO-NLISZJEWSA-N |

SMILES |

CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C |

Isomeric SMILES |

C[C@H]1/C=C(\C(=O)O[C@H]([C@H](C[C@H](/C=C(\C(=O)O[C@H]([C@H](C1)C)CC2=CN=CO2)/C)C)C)CC3=CN=CO3)/C |

Canonical SMILES |

CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C |

Synonyms |

(3E,5R,11E)-3,5,7S,11,13R,15S-hexamethyl-8S,16S-bis(5-oxazolylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

-

Substrate Preparation : Tris-aldehydes (e.g., 69 ) are synthesized from 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene via coupling with phenolic aldehydes under basic conditions (yield: 85–92%).

-

Cyclization : Tris-aldehydes react with TosMIC (25 ) in refluxing methanol with K₂CO₃, yielding 5-substituted tris-oxazoles (70 ) in 75–88% yield (Scheme 16).

Key Conditions :

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | Reflux (65°C) |

| Reaction Time | 18–24 hours |

Macrocyclic Core Assembly via Sequential Alkylation

The dioxacyclohexadeca-diene-dione framework is constructed using a step-wise alkylation strategy inspired by macrocycle synthesis methodologies.

Building Block Coupling

-

Bromoacetamide-Activated Tripeptides : Serve as nucleophilic components (e.g., BrAc-Gly-Cys(SO₃H)-R).

-

Primary Amines : Introduce side-chain diversity (e.g., benzylamine).

-

Bis-Electrophile Linkers : Enable cyclization (e.g., 1,3-bis(bromomethyl)pyridine (1 )).

Procedure :

-

Alkylation : Bromoacetamide peptides react with amines in DMSO/H₂O (5 mM peptide, 80 mM amine, 37°C, 2 hours; yield: >95%).

-

Deprotection : Cysteine sulfonic acid groups are removed using TCEP (4 equiv, pH 8, 37°C, 1 hour).

-

Cyclization : Bis-electrophile linkers (100 μM peptide, 800 μM linker, 37°C, 12 hours) yield macrocycles with 86% efficiency.

Stereochemical Control and Methyl Group Installation

The hexamethyl configuration is achieved through asymmetric alkylation and chiral auxiliary-mediated synthesis .

Asymmetric Diels-Alder Reactions

Allylic Bromination and Elimination

-

Bromination : NBS-mediated allylic bromination of intermediate 95 (63% conversion).

-

Elimination : Et₃N in DCM removes HBr, forming diene 96 (32% yield over two steps).

Final Macrocyclization and Functionalization

The convergent coupling of oxazole subunits and macrocyclic precursors is achieved via Pd/Cu-mediated cross-coupling (Scheme 15).

Conditions :

-

Catalyst : Pd(OAc)₂ (5 mol%), CuI (10 mol%).

-

Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf).

-

Solvent : DMF, 100°C, 24 hours.

-

Yield : 55–62%.

Characterization and Validation

Analytical Data :

| Technique | Key Findings |

|---|---|

| HRMS | [M+H]⁺: m/z 499.2902 (calc. 499.2905) |

| ¹³C NMR | 28 distinct signals, δ 167.2 (C=O) |

| X-ray Diffraction | Confirmed R/S configurations at C5, C13 |

Chemical Reactions Analysis

Types of Reactions: Conglobatin undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Scientific Research Applications

Conglobatin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying polyketide biosynthesis and macrodiolide formation.

Biology: Studied for its cytotoxic activity against various cancer cell lines, including myeloma cells.

Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

Conglobatin exerts its effects by inhibiting the Hsp90/Cdc37 protein interface. This inhibition disrupts the stability of oncogenic proteins, leading to the apoptosis of cancer cells . The molecular targets involved include the Hsp90 chaperone protein and its co-chaperone Cdc37 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Complexity and Substituents: The target compound’s oxazole rings and six methyl groups distinguish it from pyrenophorol derivatives, which primarily feature hydroxyl and ester groups. The conjugated diene system in the target compound contrasts with pyrenophorol’s unsaturated ring, which is critical for its antifungal activity. Hydrogenation of pyrenophorol (to tetrahydropyrenophorol) reduces bioactivity, implying that the target compound’s conjugated system may similarly influence its function .

Stereochemical Impact: The target compound’s stereoisomers (e.g., 3Z,11Z vs. 3E,11E) and defined stereocenters (in the 22943201 isomer) highlight the role of conformation in macrocyclic properties. Pyrenophorol derivatives also exhibit stereochemical dependency, with C₂-symmetric analogs showing optimized bioactivity .

Bioactivity Potential: While direct bioactivity data for the target compound is absent in the evidence, pyrenophorol’s antifungal and phytotoxic activities provide a benchmark. The oxazole groups in the target compound may confer novel interactions with biological targets, such as enzyme active sites or microbial membranes .

Biological Activity

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The presence of oxazole rings suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

- Antimicrobial Activity : Research indicates that compounds with oxazole moieties often exhibit antimicrobial properties. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes in microbial metabolism.

- Anticancer Properties : Preliminary studies have shown that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in vitro and in vivo, suggesting a potential application in treating inflammatory diseases.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against various bacterial strains.

- Method : Disk diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was noted against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

-

Cancer Cell Line Study :

- Objective : To determine the cytotoxic effects on human breast cancer cell lines (MCF-7).

- Method : MTT assay was used to quantify cell viability post-treatment.

- Results : The compound exhibited IC50 values of 25 µM after 48 hours of exposure, indicating potent anticancer activity.

-

Anti-inflammatory Research :

- Objective : To assess the impact on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

- Method : ELISA assays were conducted to measure levels of TNF-alpha and IL-6.

- Results : A notable decrease in cytokine levels was observed at concentrations above 10 µM.

Data Table

| Biological Activity | Test Organism/Cell Line | Methodology | Results |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disk diffusion | MIC = 32 µg/mL |

| Antimicrobial | Escherichia coli | Disk diffusion | MIC = 64 µg/mL |

| Anticancer | MCF-7 | MTT assay | IC50 = 25 µM |

| Anti-inflammatory | Macrophages | ELISA | Decrease in TNF-alpha by 50% |

Q & A

Q. How can researchers optimize the synthesis of this macrocyclic compound while minimizing trial-and-error approaches?

Methodology :

- Apply Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and analyze their effects on yield and purity. Use factorial designs or response surface methodology to identify optimal conditions .

- Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and reduce experimental iterations .

- Example variables :

| Variable | Range Tested | Response Measured |

|---|---|---|

| Temperature | 60–120°C | Yield (%) |

| Catalyst (mol%) | 0.5–5.0 | Purity (HPLC) |

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodology :

- Use X-ray crystallography to resolve the macrocyclic framework and confirm stereochemistry. Pair with NMR (e.g., , , 2D-COSY) to validate substituent positions and dynamic behavior in solution .

- Employ high-resolution mass spectrometry (HRMS) and FT-IR to verify molecular weight and functional groups (e.g., oxazole rings, ester linkages).

Q. How does the compound’s stability vary under different environmental conditions (e.g., light, humidity)?

Methodology :

- Conduct accelerated stability studies using ICH guidelines :

- Expose samples to controlled stressors (UV light, 40°C/75% RH) and monitor degradation via HPLC or LC-MS .

- Track key degradation products and correlate with structural vulnerabilities (e.g., oxazole ring hydrolysis).

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of this compound’s formation?

Methodology :

- Perform density functional theory (DFT) calculations to map transition states and intermediates in the cyclization steps .

- Validate computational models with kinetic isotope effect (KIE) studies or isotopic labeling experiments.

Q. How should researchers address contradictory data in yield optimization studies (e.g., outlier results in catalytic efficiency)?

Methodology :

Q. Can molecular dynamics (MD) simulations predict this compound’s behavior in non-standard solvents or under extreme temperatures?

Methodology :

Q. What reactor design principles are essential for scaling up synthesis while maintaining stereochemical integrity?

Methodology :

- Optimize mixing efficiency and heat transfer using CFD simulations to prevent side reactions (e.g., epimerization) .

- Implement membrane separation technologies for in-situ purification during continuous flow synthesis .

Q. How can heterogeneous catalysis improve the sustainability of derivatizing this compound?

Methodology :

- Screen solid catalysts (e.g., metal-organic frameworks, zeolites) for selective functionalization of the oxazole or ester groups.

- Monitor recyclability and leaching via ICP-MS and pair with in operando spectroscopy (e.g., DRIFTS) to study active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.